molecular formula C21H12BrCl2N5 B2715408 4-(4-Bromophenyl)-5-[2-(3,5-dichlorophenyl)diazenyl]-2-(4-pyridinyl)pyrimidine CAS No. 338962-10-0

4-(4-Bromophenyl)-5-[2-(3,5-dichlorophenyl)diazenyl]-2-(4-pyridinyl)pyrimidine

Cat. No. B2715408
CAS RN: 338962-10-0
M. Wt: 485.17
InChI Key: MUDCLEOAFGUOQP-ZIADKAODSA-N
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Description

4-(4-Bromophenyl)-5-[2-(3,5-dichlorophenyl)diazenyl]-2-(4-pyridinyl)pyrimidine (4-BP5-2-4P) is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry and biochemistry. It is a stable, water-soluble molecule that can be used in a variety of laboratory experiments. This compound has been studied for its ability to interact with proteins and nucleic acids, as well as its potential to act as a therapeutic agent. This article will discuss the synthesis method of 4-BP5-2-4P, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Scientific Research Applications

Antiviral Activity

The synthesis of 2,4-diamino-6-hydroxypyrimidines substituted in position 5 with various groups, including bromo derivatives, has shown to yield compounds with marked inhibitory activity against retrovirus replication in cell culture. Notably, some derivatives exhibited potent inhibitory effects on human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, comparable to reference drugs adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Synthetic Methods for Pharmaceutical Intermediates

The synthesis of "5-(4-bromophenyl)-4, 6-dichloropyrimidine" is crucial as an intermediate in the production of various pyrimidines, demonstrating its importance in pharmaceutical and chemical fields. This compound serves as a key intermediate in the synthesis of several active pharmaceutical ingredients, showcasing a range of applications from antiviral to hypertension treatments. The optimized synthetic method highlights the compound's significance in the efficient and scalable production of pyrimidine-based drugs (Shan Hou et al., 2016).

properties

IUPAC Name

[4-(4-bromophenyl)-2-pyridin-4-ylpyrimidin-5-yl]-(3,5-dichlorophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrCl2N5/c22-15-3-1-13(2-4-15)20-19(29-28-18-10-16(23)9-17(24)11-18)12-26-21(27-20)14-5-7-25-8-6-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDCLEOAFGUOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2N=NC3=CC(=CC(=C3)Cl)Cl)C4=CC=NC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrCl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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